molecular formula C9H11NO B12076654 2-Amino-5-cyclopropylphenol

2-Amino-5-cyclopropylphenol

Katalognummer: B12076654
Molekulargewicht: 149.19 g/mol
InChI-Schlüssel: PYGPKINGZQWKAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-cyclopropylphenol is an organic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol It is characterized by the presence of an amino group (-NH2) and a cyclopropyl group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-cyclopropylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-nitro-5-cyclopropylphenol, followed by reduction of the nitro group to an amino group . This reaction typically requires a strong reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The choice of solvents, catalysts, and reaction conditions is crucial to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-5-cyclopropylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under specific conditions.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino and phenol groups direct incoming substituents to specific positions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-cyclopropylphenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-5-cyclopropylphenol involves its interaction with specific molecular targets. The amino and phenol groups allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

    2-Aminophenol: Similar in structure but lacks the cyclopropyl group.

    2-Amino-4-cyclopropylphenol: Differing in the position of the cyclopropyl group.

    2-Amino-5-methylphenol: Contains a methyl group instead of a cyclopropyl group.

Uniqueness: 2-Amino-5-cyclopropylphenol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications .

Eigenschaften

Molekularformel

C9H11NO

Molekulargewicht

149.19 g/mol

IUPAC-Name

2-amino-5-cyclopropylphenol

InChI

InChI=1S/C9H11NO/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6,11H,1-2,10H2

InChI-Schlüssel

PYGPKINGZQWKAW-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=CC(=C(C=C2)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.